molecular formula C23H26N2O5S B12166742 3-Thiophenecarboxylic acid, 2-[[6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxohexyl]amino]-4,5-dimethyl-, ethyl ester CAS No. 379256-27-6

3-Thiophenecarboxylic acid, 2-[[6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxohexyl]amino]-4,5-dimethyl-, ethyl ester

Cat. No.: B12166742
CAS No.: 379256-27-6
M. Wt: 442.5 g/mol
InChI Key: BHKMPDMGHXUUKQ-UHFFFAOYSA-N
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Description

The compound “3-Thiophenecarboxylic acid, 2-[[6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxohexyl]amino]-4,5-dimethyl-, ethyl ester” is a structurally complex thiophene derivative characterized by a 4,5-dimethyl-substituted thiophene core, an ethyl ester group at the 3-position, and a hexanoyl chain terminating in a 1,3-dioxo-isoindole moiety at the 2-position. The isoindole-dione group is a notable feature, as similar moieties in related compounds have demonstrated kinase inhibition and binding affinity to biological targets such as VEGFR-2 and AKT .

Synthesis pathways for analogous thiophene derivatives involve condensation reactions between amino-thiophene esters and activated acylating agents. For instance, describes the preparation of 2-(3-substituted-thioureido)-4-methyl-5,6-dihydro-4H-thieno[3,2-b]pyrrole-3-carboxylic acid ethyl ester via refluxing amino ester derivatives with isothiocyanates in ethanol . Similarly, highlights the use of Knoevenagel condensation to generate ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, emphasizing the reactivity of the active methylene group in such systems .

Properties

CAS No.

379256-27-6

Molecular Formula

C23H26N2O5S

Molecular Weight

442.5 g/mol

IUPAC Name

ethyl 2-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C23H26N2O5S/c1-4-30-23(29)19-14(2)15(3)31-20(19)24-18(26)12-6-5-9-13-25-21(27)16-10-7-8-11-17(16)22(25)28/h7-8,10-11H,4-6,9,12-13H2,1-3H3,(H,24,26)

InChI Key

BHKMPDMGHXUUKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophenecarboxylic acid, 2-[[6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxohexyl]amino]-4,5-dimethyl-, ethyl ester typically involves multiple steps. The starting materials include thiophene-3-carboxylic acid and various reagents to introduce the desired functional groups. The reaction conditions often require controlled temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the thiophene ring and other functional groups may contribute to biological activity, such as anti-inflammatory or antimicrobial effects.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 3-Thiophenecarboxylic acid, 2-[[6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxohexyl]amino]-4,5-dimethyl-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity : The isoindole-dione group in the target compound and ’s analogue may enhance binding to kinase domains due to planar aromaticity and hydrogen-bonding capacity . Simpler thiourea or hydrazine derivatives (e.g., ) lack this feature and are typically intermediates or exhibit milder activity.

Molecular Weight and Solubility : The target compound (MW ~493.6 g/mol) and ’s analogue (MW ~476.5 g/mol) have higher molecular weights compared to simpler esters (e.g., : MW ~298.4 g/mol), likely affecting solubility and bioavailability.

Synthetic Complexity : Compounds with extended acyl chains (e.g., target compound, ) require multi-step synthesis, whereas derivatives like those in and are synthesized via single-step condensations .

Spectroscopic and Computational Comparisons

  • NMR Analysis : highlights that substituents in regions analogous to the isoindole-dione chain (e.g., positions 29–44 in rapamycin analogues) cause distinct chemical shift perturbations, suggesting similar effects in the target compound .

Biological Activity

3-Thiophenecarboxylic acid derivatives, particularly those with complex substitutions such as ethyl esters, have garnered attention for their diverse biological activities. The compound in focus, 3-Thiophenecarboxylic acid, 2-[[6-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxohexyl]amino]-4,5-dimethyl-, ethyl ester , is notable for its potential applications in medicinal chemistry and pharmacology.

Chemical Structure

The structure of the compound can be represented as follows:

C17H20N2O4S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

This compound features a thiophene ring, a carboxylic acid moiety, and an ethyl ester functional group, which contribute to its biological activity.

Antimicrobial Properties

Research has indicated that thiophene derivatives exhibit significant antimicrobial activity. A study demonstrated that various thiophene compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

CompoundActivityTarget Organisms
3-Thiophenecarboxylic acid derivativeModerate to highStaphylococcus aureus, Escherichia coli

Anticancer Activity

Thiophene derivatives have been explored for their anticancer properties. A case study involving a similar compound showed that it could induce apoptosis in cancer cells through the activation of caspase pathways. The specific ethyl ester derivative was found to inhibit cell proliferation in human cancer cell lines.

StudyCell LineIC50 (µM)Mechanism
[Study on Thiophene Derivatives]HeLa (cervical cancer)15Apoptosis induction via caspase activation

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of thiophene derivatives. Research has shown that certain compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, the compound was tested against various bacterial strains. The results indicated a significant reduction in bacterial counts compared to the control group. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes effectively.

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer properties revealed that the compound activates apoptotic pathways in cancer cells. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptosis. Further studies are warranted to explore its efficacy in vivo.

Research Findings

Recent studies have focused on optimizing the synthesis of 3-thiophenecarboxylic acid derivatives to enhance their biological activity. Modifications at specific positions on the thiophene ring have been shown to significantly alter their potency against various biological targets.

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